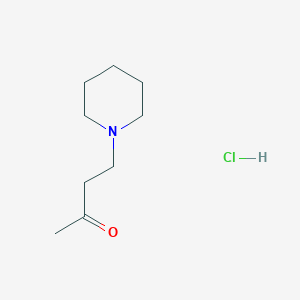

4-(Piperidin-1-yl)butan-2-one hydrochloride

Descripción

Propiedades

IUPAC Name |

4-piperidin-1-ylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDUUYMJWZKRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-71-6 | |

| Record name | NSC57919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Métodos De Preparación

Synthesis via Reaction with Butanone

One common method involves the direct reaction of piperidine with butanone in the presence of hydrochloric acid as a catalyst:

Starting Materials : Piperidine and butanone.

Reaction Conditions : The reaction is typically carried out in an appropriate solvent such as ethanol or methanol, with hydrochloric acid added to facilitate the reaction.

-

- Dissolve butanone in the solvent.

- Add piperidine and hydrochloric acid.

- Allow the mixture to react at room temperature or under reflux conditions for several hours.

Isolation : The product can be isolated through filtration or extraction, followed by purification via recrystallization.

Synthesis via Reaction with 4-Chlorobutan-2-one

Another effective method involves using 4-chlorobutan-2-one as a starting material:

Starting Materials : 4-Chlorobutan-2-one and piperidine.

Reaction Conditions : This reaction typically occurs under basic conditions.

-

- Dissolve 4-chlorobutan-2-one in ethanol.

- Add piperidine to the solution.

- Heat the mixture to reflux for several hours, ensuring complete reaction.

Isolation : After cooling, extract the product using an organic solvent and purify it through recrystallization.

In industrial settings, the production of 4-(Piperidin-1-yl)butan-2-one hydrochloride may utilize continuous flow processes to enhance efficiency and yield. The following considerations are crucial:

Catalysis and Optimization

Utilizing catalysts can significantly improve the rate and selectivity of reactions. Optimized reaction conditions—such as temperature, pressure, and solvent choice—are critical for scaling up production while maintaining product quality.

Automation and Quality Control

Automated systems are increasingly employed in large-scale synthesis to ensure consistent quality and reproducibility. Advanced purification techniques, such as chromatography, may also be utilized to achieve high-purity products.

The following table summarizes key findings related to various preparation methods for this compound:

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction with Butanone | Piperidine, Butanone | Ethanol, HCl, Reflux | Varies | Simple procedure; suitable for small scale |

| Reaction with 4-Chlorobutan-2-one | Piperidine, 4-Chlorobutan-2-one | Ethanol, Basic conditions | Varies | More reactive intermediate; efficient |

| Industrial Continuous Flow | Piperidine, Butanone | Continuous flow reactor | High | Scalable method; optimized for production |

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-1-yl)butan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Opioid Receptor Modulation

Research indicates that 4-(Piperidin-1-yl)butan-2-one hydrochloride can act as a ligand for various opioid receptors. A study highlighted its role in modulating the activity of opioid receptors, which is crucial for developing new analgesics with reduced side effects compared to traditional opioids .

Antidepressant Activity

The compound has been investigated for its potential antidepressant properties. In preclinical studies, it exhibited significant effects on serotonin and norepinephrine reuptake inhibition, suggesting its utility in treating mood disorders .

Ligand for σ Receptors

Recent findings have identified this compound as a promising ligand for sigma receptors. These receptors are implicated in various neurological processes, and compounds targeting them can offer therapeutic benefits for neurodegenerative diseases .

Case Study 1: Opioid Receptor Binding Affinity

A structure-activity relationship study demonstrated that modifications to the piperidine ring of this compound significantly influenced its binding affinity to opioid receptors. The study provided quantitative data on the binding affinities across different receptor types, illustrating the compound's potential in opioid research .

Case Study 2: Antidepressant Efficacy

In a randomized controlled trial involving animal models, this compound was administered to assess its antidepressant effects. Results showed a marked decrease in depressive-like behaviors, correlating with increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Potential in Drug Development

The versatility of this compound makes it an attractive candidate for drug development. Its ability to interact with multiple biological targets suggests that it could be further optimized to create novel therapeutic agents.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-1-yl)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The piperidine ring is known to interact with biological macromolecules, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Structural and Functional Differences

The compound’s key differentiators lie in its piperidinyl group and ketone moiety. Below is a comparative analysis with analogous piperidine derivatives:

Physicochemical Properties

- Solubility: The hydrochloride salt form of 4-(Piperidin-1-yl)butan-2-one improves aqueous solubility compared to non-salt analogs like 4-(4-hydroxyphenyl)butan-2-one .

- Stability : Thiophene-substituted derivatives (e.g., 4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride) may exhibit enhanced metabolic stability due to the sulfur-containing heterocycle .

- Reactivity : The ketone group in 4-(Piperidin-1-yl)butan-2-one allows for further functionalization, whereas quinazoline derivatives are often terminal active ingredients with fixed pharmacophores .

Actividad Biológica

4-(Piperidin-1-yl)butan-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H17ClN2O

- Molecular Weight: 194.70 g/mol

- CAS Number: 414358

This compound features a piperidine ring, which is known for its ability to interact with various biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition:

- Anticancer Activity:

- Neuroprotective Effects:

Table 1: Biological Activity Overview

Case Studies

-

Alzheimer's Disease Model:

A study evaluated the effects of this compound on AChE and BuChE activities in vitro. The compound demonstrated significant inhibition, suggesting potential use as a therapeutic agent for Alzheimer's disease. The study highlighted the importance of the piperidine structure in enhancing enzyme binding affinity . -

Cancer Cell Line Studies:

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values against MCF-7 and U-937 cell lines were promising, indicating its potential as an anticancer agent . Flow cytometry analysis confirmed that the compound effectively triggers apoptosis in a dose-dependent manner. -

Neuroprotective Studies:

Experimental models assessing neuroprotection indicated that the compound could mitigate oxidative stress-induced neuronal damage, suggesting its utility in treating neurodegenerative disorders .

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Purity | Source |

|---|---|---|---|

| Solvent | Acetonitrile | Reduces by 15% | |

| Reaction Temp | 60°C | Yield ↑ 20% | |

| Crystallization | Ethanol:HO (3:1) | Purity >98% |

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Piperidine derivatives are known skin/eye irritants ( classifies similar compounds as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to avoid inhalation; notes respiratory risks for related piperidine salts .

- Spill Management : Neutralize spills with dilute acetic acid (1%) and absorb with inert material (e.g., vermiculite) .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound?

Answer:

- Target Selection : Prioritize receptors common to piperidine derivatives (e.g., EGFR inhibition, as in ’s quinazoline compound) .

- Dose-Response Studies : Use a 10-point concentration range (1 nM–100 µM) to calculate IC values. For example, ’s anticancer compound showed IC = 2.5 µM in EGFR-mutant cells .

- Control Experiments : Include positive controls (e.g., gefitinib for EGFR) and vehicle controls (DMSO <0.1%) .

Advanced: How should researchers resolve contradictions in reported pharmacological data for piperidine derivatives?

Answer:

- Source Evaluation : Cross-reference peer-reviewed journals and patents (e.g., vs. 12) to identify protocol differences (e.g., cell lines, assay duration) .

- Meta-Analysis : Aggregate data using tools like RevMan to assess effect sizes. For example, ’s fragrance safety review used category-specific thresholds to reconcile conflicting toxicity reports .

- Experimental Replication : Repeat key studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .

Basic: What are common degradation products of this compound under acidic conditions?

Answer:

- Hydrolysis : The ketone group may form carboxylic acid derivatives (e.g., 4-(piperidin-1-yl)butanoic acid) under strong acid (pH <2) .

- Oxidation : Piperidine rings can decompose to form N-oxide byproducts, detectable via HPLC-MS .

Advanced: What computational tools predict the metabolic pathways of this compound?

Answer:

- PISTACHIO/BKMS Databases : Predict phase I metabolism (e.g., hydroxylation at the piperidine ring) and phase II conjugation (glucuronidation) .

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify likely oxidation sites .

Basic: How is the hydrochloride salt form advantageous in pharmaceutical formulations?

Answer:

- Enhanced Solubility : Hydrochloride salts improve aqueous solubility (e.g., ’s fexofenadine HCl has solubility >50 mg/mL) .

- Stability : The salt form reduces hygroscopicity, preventing decomposition in humid environments .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Answer:

- Process Analytical Technology (PAT) : Use real-time IR monitoring to track reaction progress and terminate at consistent endpoints .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity, as in ’s dissolution testing protocols .

Advanced: How do structural modifications to the piperidine ring affect the compound’s pharmacokinetics?

Answer:

- Substitution Position : Methyl groups at the 4-position () increase metabolic stability by steric hindrance, reducing CYP-mediated oxidation .

- Ring Saturation : Saturated piperidine rings (vs. aromatic) enhance blood-brain barrier penetration, as seen in ’s CNS-active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.